

An In-depth Technical Guide to 4,6-Dimethylnicotinic Acid

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Compound of Interest

Compound Name: 4,6-Dimethylnicotinic acid

Cat. No.: B189552

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CAS Number: 22047-86-5

IUPAC Name: 4,6-dimethylpyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4,6-Dimethylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Its chemical structure features a pyridine ring with methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This substitution pattern is expected to influence its physicochemical properties and biological activity compared to the parent nicotinic acid.

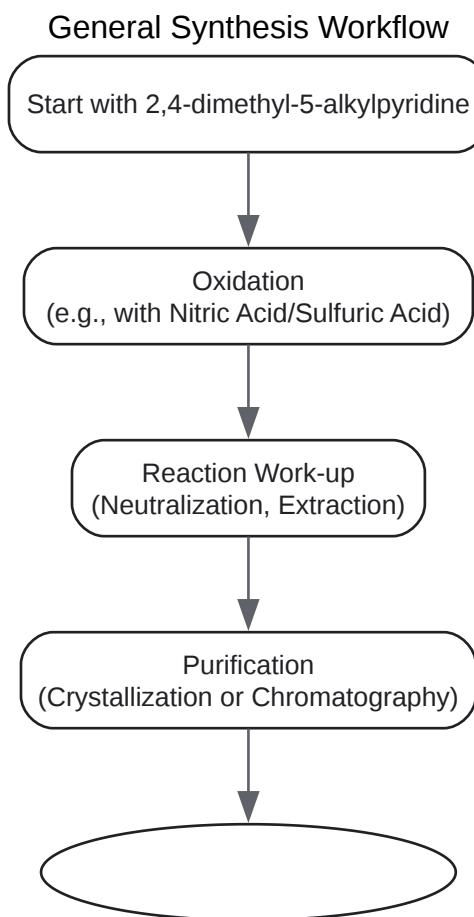
| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 22047-86-5 | Chemical Abstracts Service |
| IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid | International Union of Pure and Applied Chemistry |
| Molecular Formula | C ₈ H ₉ NO ₂ | Calculated |
| Molecular Weight | 151.16 g/mol | Calculated |

Synthesis and Experimental Protocols

A plausible synthetic route for **4,6-dimethylNicotinic acid** is the oxidation of a corresponding substituted pyridine. While a detailed, optimized protocol for this specific compound is not widely published, a general procedure for the synthesis of a related analogue, 6-methylnicotinic acid, from 2-methyl-5-ethylpyridine provides a foundational methodology.^{[1][2]}

General Experimental Workflow for Synthesis

The synthesis can be conceptualized as a two-step process: oxidation of the alkyl side chains of a precursor molecule followed by purification.



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Caption: A generalized workflow for the synthesis of **4,6-DimethylNicotinic Acid**.

Illustrative Experimental Protocol (Adapted from a related synthesis)

This protocol describes the oxidation of 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid and serves as a starting point for the synthesis of **4,6-dimethylnicotinic acid**.[\[1\]](#)[\[2\]](#)

Materials:

- 2-methyl-5-ethylpyridine
- Sulfuric acid (96%)
- Ammonium vanadate
- Nitric acid (65%)
- Ethanol
- Sodium hydroxide

Procedure:

- Reaction Setup: In a 1.5-liter flask, combine 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.
- Addition of Starting Material: Cool the flask and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes.
- Oxidation: Heat the stirred reaction mixture to 160°C. Add 600.0 g (6.2 mol) of 65% nitric acid dropwise over 5.5 hours, maintaining the temperature between 155°C and 160°C. Continuously distill off 445.0 g of nitric acid during the addition.
- Esterification (optional, for purification/derivatization): After the oxidation is complete, the reaction mixture can be treated with an alcohol (e.g., ethanol) and heated to reflux to form the corresponding ester.
- Isolation and Purification: The method for isolating the final product is not detailed in the available literature but would typically involve neutralization of the acidic reaction mixture to precipitate the carboxylic acid, followed by filtration, washing, and recrystallization.

| Reactant/Reagent | Quantity | Moles |
|--------------------------|----------|--------|
| 2-methyl-5-ethylpyridine | 92.7 g | 0.75 |
| Sulfuric acid (96%) | 225.0 g | 2.26 |
| Ammonium vanadate | 0.5 g | 0.0043 |
| Nitric acid (65%) | 600.0 g | 6.2 |

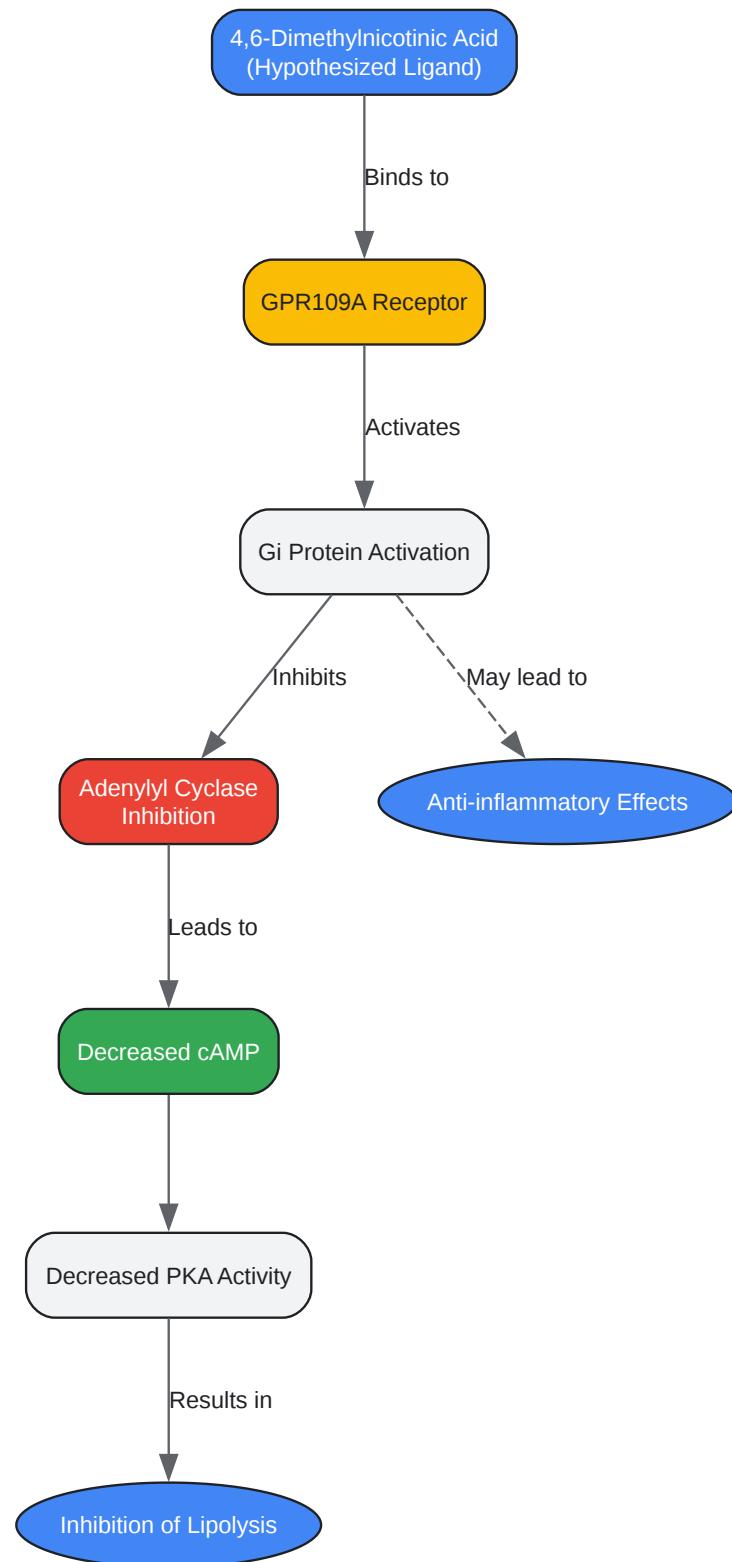
Potential Biological Activity and Signaling Pathways

While specific biological data for **4,6-dimethylnicotinic acid** is not readily available, its structural similarity to nicotinic acid suggests potential activity at the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.^[3] Additionally, as a pyridine derivative, it may interact with nicotinic acetylcholine receptors (nAChRs).

GPR109A Signaling Pathway

Activation of GPR109A by agonists like nicotinic acid initiates a signaling cascade that has implications for lipid metabolism and inflammation.^[3]

Potential GPR109A Signaling of 4,6-Dimethylnicotinic Acid

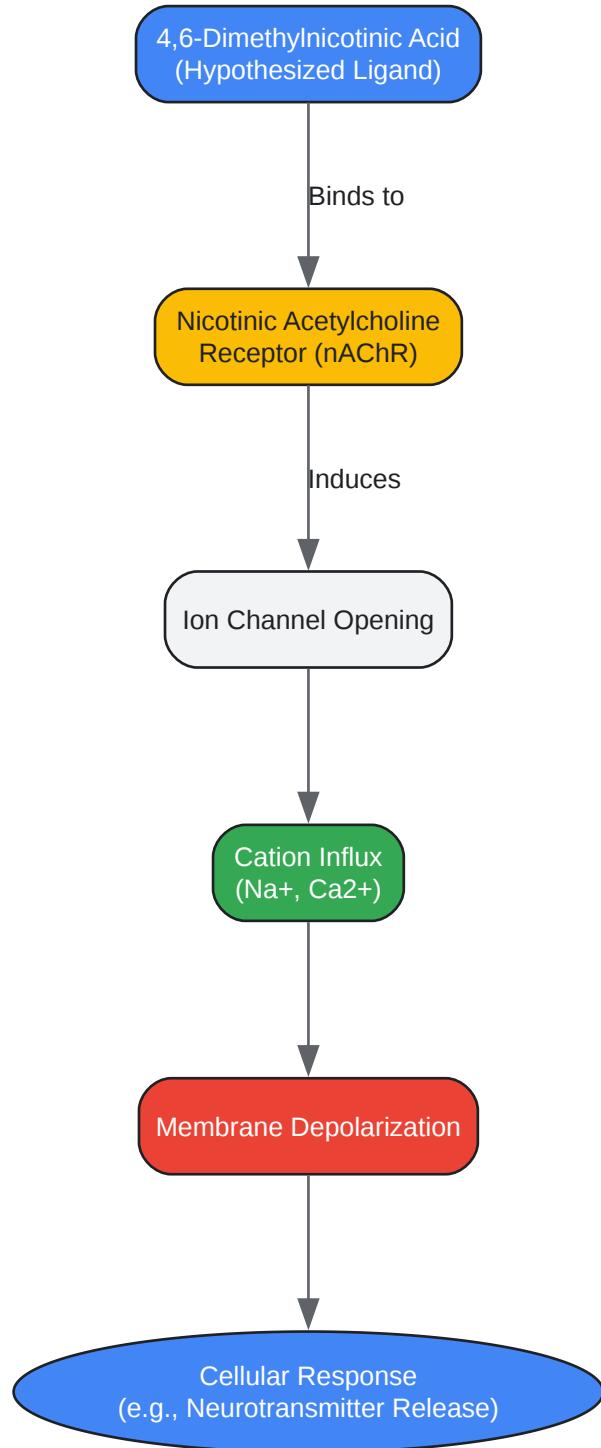
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Caption: Hypothesized GPR109A signaling pathway for **4,6-Dimethylnicotinic Acid**.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels involved in neurotransmission. While the interaction of **4,6-dimethylNicotinic acid** with nAChRs is speculative, this pathway represents another potential area of investigation.

Potential nAChR Signaling of 4,6-Dimethylnicotinic Acid



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- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
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